molecular formula C25H32N8O2 B12402094 Jak3/btk-IN-2

Jak3/btk-IN-2

Cat. No.: B12402094
M. Wt: 476.6 g/mol
InChI Key: RTXZVXGBCVRHBZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak3/btk-IN-2 is a potent inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases are crucial targets in the treatment of autoimmune diseases due to their roles in immune cell signaling pathways. This compound simultaneously inhibits both JAK3 and BTK, showing a synergistic effect that makes it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of Jak3/btk-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrimidopyrroles, as described in patent WO2021147952A1 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Jak3/btk-IN-2 undergoes various chemical reactions, including:

Scientific Research Applications

Jak3/btk-IN-2 has several scientific research applications:

Mechanism of Action

Jak3/btk-IN-2 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism is particularly useful in the treatment of autoimmune diseases, where overactive immune responses need to be controlled .

Comparison with Similar Compounds

Jak3/btk-IN-2 is unique in its dual inhibition of both JAK3 and BTK, which provides a synergistic effect not seen with inhibitors targeting only one of these kinases. Similar compounds include:

This compound stands out due to its combined targeting of JAK3 and BTK, offering a broader therapeutic potential .

Properties

Molecular Formula

C25H32N8O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1

InChI Key

RTXZVXGBCVRHBZ-QGZVFWFLSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

Canonical SMILES

C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.